methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and includes various functional groups such as a pyrazole ring, a sulfanyl group, and a carboxylate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Functional Group Modifications: The sulfanyl group and carboxylate ester are introduced through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted pyrazoles.
Scientific Research Applications
Methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and identify molecular targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. For example, it may inhibit a key enzyme involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thioesters: Compounds with a sulfanyl group and ester functionality, which may have similar reactivity and applications.
Uniqueness
Methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the resulting biological activities. Its ability to undergo diverse chemical reactions and its potential as a multi-target agent in medicinal chemistry distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H17N5O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 1-ethyl-7-(1-ethylpyrazol-3-yl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N5O3S/c1-4-20-7-6-10(19-20)11-8-9(15(23)24-3)12-13(17-11)21(5-2)16(25)18-14(12)22/h6-8H,4-5H2,1-3H3,(H,18,22,25) |
InChI Key |
AFJHRRIWDKPKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)OC)C(=O)NC(=S)N3CC |
Origin of Product |
United States |
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